REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:13].NN>CO.O.O.O.O.O.O.[Fe](Cl)Cl>[NH2:10][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([CH3:13])[C:2]=1[OH:1])[C:6]#[N:7] |f:3.4.5.6.7.8.9|
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Iron chloride hexahydrate
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of Celite
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a 2×1500 micron preparative TLC plate
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate (Rf=0.24)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=C(C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |